molecular formula C6H10N2O B6236258 4-(1-methoxyethyl)-1H-pyrazole CAS No. 37599-36-3

4-(1-methoxyethyl)-1H-pyrazole

Cat. No.: B6236258
CAS No.: 37599-36-3
M. Wt: 126.2
InChI Key:
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Description

4-(1-Methoxyethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a methoxyethyl group attached to the fourth position of the pyrazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxyethyl)-1H-pyrazole typically involves the reaction of 1-methoxyethyl hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process, forming the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrazoles.

    Substitution: Halogenated or sulfonylated pyrazoles.

Scientific Research Applications

4-(1-Methoxyethyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxyethyl group.

    4-Ethyl-1H-pyrazole: Contains an ethyl group at the fourth position.

    4-Phenyl-1H-pyrazole: Features a phenyl group at the fourth position.

Uniqueness

4-(1-Methoxyethyl)-1H-pyrazole is unique due to the presence of the methoxyethyl group, which can significantly influence its chemical reactivity and biological activity compared to other pyrazole derivatives. This functional group can enhance solubility, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

CAS No.

37599-36-3

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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